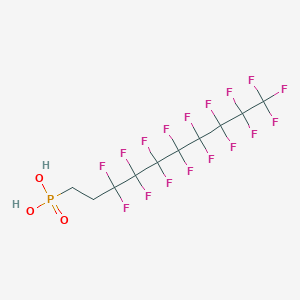

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

CAS No.: 80220-63-9

Cat. No.: VC3757264

Molecular Formula: C10H6F17O3P

Molecular Weight: 528.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80220-63-9 |

|---|---|

| Molecular Formula | C10H6F17O3P |

| Molecular Weight | 528.1 g/mol |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonic acid |

| Standard InChI | InChI=1S/C10H6F17O3P/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) |

| Standard InChI Key | CETXMCMQEXPPLV-UHFFFAOYSA-N |

| SMILES | C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | C(CP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Identity and Structure

Basic Identification

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is identified by the CAS Registry Number 80220-63-9. It has a molecular formula of C10H6F17O3P and a molecular weight of 528.1 g/mol . The compound's structure features a long perfluorinated carbon chain attached to a phosphonic acid group, which is responsible for its binding capabilities to various surfaces. The chemical name reflects its structure: the "1H,1H,2H,2H" prefix indicates the positions of hydrogen atoms in the carbon chain, while "heptadecafluoro" signifies the presence of 17 fluorine atoms distributed along the carbon backbone.

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial contexts. These include FDPA (an acronym commonly used in industrial applications), (1H,1H,2H,2H-Perfluorodecyl)phosphonic Acid, and (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yl)phosphonic acid . It is also sometimes referred to as ((Perfluorooctyl)ethyl)phosphonic acid or 8:2 FTPA in certain contexts, particularly when discussing its relation to the broader family of perfluoroalkyl substances (PFAS) . This variety of names reflects the compound's presence across different scientific disciplines and industrial applications.

Physical and Chemical Properties

Physical Characteristics

At room temperature, (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid exists as a solid, typically appearing as a white to almost white powder or crystalline substance . The physical state is consistent with its high melting point and molecular weight. Its appearance is characteristic of highly fluorinated organic compounds, which often manifest as white crystalline solids due to the strong carbon-fluorine bonds that influence their physical properties.

Thermodynamic Properties

The compound exhibits a relatively high melting point, reported in the range of 180.0 to 184.0°C or 181.0 to 185.0°C , depending on the source and purity of the sample. This high melting point is consistent with the compound's structure, as fluorinated chains often demonstrate increased thermal stability compared to their hydrocarbon counterparts. The boiling point has been predicted to be approximately 300.5±52.0°C, although direct experimental verification of this value is limited due to potential thermal decomposition at elevated temperatures .

Chemical Properties

The reactivity of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is predominantly influenced by its phosphonic acid group, which can undergo deprotonation under basic conditions to form phosphonate anions. The compound has a predicted pKa value of approximately 2.09±0.10 , indicating its acidic nature. This acidity is crucial for its surface-binding capabilities, as it enables the formation of stable bonds with metal oxide surfaces. The perfluorinated chain, meanwhile, contributes to the compound's hydrophobic and oleophobic properties, making it valuable for creating water and oil-repellent surfaces.

Applications and Research Findings

Surface Modification Applications

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid has gained significant attention for its ability to modify surface properties of materials, particularly metal oxides such as alumina. It is used as a surface modifier for nano-textures to form omniphobic coatings with low hysteresis and high transparency . These properties make it valuable in applications requiring water-repellent characteristics. The compound can form self-assembled monolayers (SAMs) on material surfaces, creating a thin layer with unique characteristics such as enhanced hydrophobicity and corrosion resistance.

Research has demonstrated that thermal annealing can improve the stability and durability of these coatings under environmental stressors, enhancing their practical utility in real-world applications. The formation of SAMs with this compound typically involves a simple solution-based process, where the substrate is immersed in a dilute solution of the phosphonic acid, allowing the molecules to spontaneously organize on the surface.

Advanced Research Applications

Recent research has explored more specialized applications of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid. For instance, search result describes the use of this compound to modify indium tin oxide (ITO) surfaces via hydrophobic interactions. Specifically, the research involved XPS (X-ray photoelectron spectroscopy) analysis of Co Terpy-RF adsorbed to an ITO surface that had been modified with (1H,1H,2H,2H-heptadecafluorodec-1-yl)phosphonic acid . This application demonstrates the compound's utility in creating functionalized surfaces for specialized electrochemical applications, potentially including CO₂ electromethanation as suggested by the document title.

Comparison with Related Compounds

Structural Relatives

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid belongs to a broader family of fluorinated phosphonic acids. Search result mentions several related compounds with similar structural features, including various fluorotelomer alcohols and other perfluorinated compounds such as 1H,1H,2H,2H-Perfluorohexyl methacrylate and 1H,1H,2H-Perfluoro-1-decene . These compounds share the general characteristic of having a perfluorinated alkyl chain with a small number of hydrogen atoms near the functional group end of the molecule.

The compound can also be compared to non-fluorinated phosphonic acids, which generally have lower molecular weights, higher water solubility, and different surface-binding properties. The presence of the perfluorinated chain in (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid confers unique hydrophobic and oleophobic properties that distinguish it from conventional phosphonic acids.

Functional Comparisons

When compared to other surface modification agents, (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid offers several advantages. Its phosphonic acid group provides strong, stable binding to metal oxide surfaces, while the perfluorinated chain creates a highly hydrophobic surface. This combination of properties is relatively unique and difficult to achieve with other types of surface modifiers.

In comparison to silane-based surface modifiers, which are also commonly used for creating hydrophobic surfaces, phosphonic acids generally form more stable bonds with metal oxide surfaces, particularly under aqueous conditions. This enhanced stability makes compounds like (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid valuable for applications requiring durable water-repellent properties.

Current Research Trends and Future Perspectives

Emerging Applications

Current research is exploring the potential of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid in developing advanced functional materials. One promising direction involves the creation of surfaces with controlled wettability for applications in microfluidics, self-cleaning surfaces, and anti-fouling coatings. The compound's ability to form well-ordered self-assembled monolayers provides a platform for creating surfaces with precisely controlled properties .

Research into the use of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid for modifying electrodes and catalytic surfaces is also emerging, as evidenced by its application in modifying ITO surfaces for potential use in CO₂ electromethanation . This suggests that the compound may find applications in renewable energy technologies and environmental remediation processes.

Sustainability Considerations

As awareness of the environmental persistence and potential health impacts of PFAS compounds grows, research into more sustainable alternatives to heavily fluorinated compounds like (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is likely to increase. Future research may focus on developing compounds that retain the desirable surface-modifying properties while reducing the length of the perfluorinated chain or incorporating biodegradable components.

The environmental implications of PFAS compounds, as highlighted in research on their presence in fish and water sources , underscores the importance of responsible use and thorough risk assessment for applications involving (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume